4-Methyl-1,3-thiazole-5-carboxylate CAS 20582-55-2 properties
4-Methyl-1,3-thiazole-5-carboxylate CAS 20582-55-2 properties
An In-Depth Technical Guide to Ethyl 4-Methyl-1,3-thiazole-5-carboxylate (CAS 20582-55-2)
Introduction
Ethyl 4-methyl-1,3-thiazole-5-carboxylate, registered under CAS number 20582-55-2, is a pivotal heterocyclic building block in the landscape of modern organic synthesis. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds, including the essential vitamin B1 (Thiamine).[1] This guide offers a comprehensive technical overview of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and critical applications. For researchers, medicinal chemists, and professionals in drug development and agrochemical science, understanding the nuances of this versatile intermediate is key to unlocking novel therapeutic agents and advanced materials.[2]
Chapter 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application in research and synthesis. This chapter details the structural, physical, and spectroscopic characteristics of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate.
Nomenclature and Structure
The compound is systematically named ethyl 4-methyl-1,3-thiazole-5-carboxylate . It is also commonly referred to as 4-Methylthiazole-5-carboxylic Acid Ethyl Ester.[3] The structure features a thiazole ring substituted with a methyl group at position 4 and an ethyl carboxylate group at position 5.
Caption: Chemical structure of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate.
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. Ethyl 4-methyl-1,3-thiazole-5-carboxylate is typically a white to light yellow solid or liquid, a characteristic dependent on purity and ambient temperature.[2][4]
| Property | Value | Source(s) |
| CAS Number | 20582-55-2 | [2][4] |
| Molecular Formula | C₇H₉NO₂S | [2][4] |
| Molecular Weight | 171.21 - 171.22 g/mol | [2] |
| Appearance | White to almost white powder or lump; Light yellow to brown liquid | [2][3][4] |
| Melting Point | 23 - 28 °C | [2] |
| Boiling Point | ~233 °C | |
| Purity | >97.0% (GC) | [2][3] |
| Storage Temperature | Room temperature, sealed in dry, dark place | [4] |
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, the structural features of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate allow for the prediction of its key spectroscopic signals, which are essential for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3-1.4 ppm and a quartet around 4.2-4.3 ppm), the methyl group on the thiazole ring (a singlet around 2.7 ppm), and the lone proton on the thiazole ring (a singlet around 8.5-9.0 ppm).
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¹³C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, the methyl carbon, the ester carbonyl carbon (~162 ppm), and the three distinct carbons of the substituted thiazole ring.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester group, typically in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching and bending, C=N stretching, and vibrations characteristic of the thiazole ring skeleton.[5]
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Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to its molecular weight (~171).
Chapter 2: Synthesis and Reactivity
The utility of a building block is defined by its accessibility and reactivity. This chapter explores established synthetic routes to Ethyl 4-Methyl-1,3-thiazole-5-carboxylate and the chemical transformations it can undergo.
Key Synthetic Routes
The most common and historically significant method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis . Modern variations of this method are employed for the efficient production of Ethyl 4-Methyl-1,3-thiazole-5-carboxylate.
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Traditional Two-Step Synthesis: This route typically begins with the α-halogenation of a β-ketoester. For instance, ethyl acetoacetate is brominated using N-bromosuccinimide (NBS) to yield ethyl 2-bromo-3-oxobutanoate. This intermediate is then cyclized with a thioamide (like thiourea) to form the thiazole ring. However, this method can be limited by tedious work-ups and lower overall yields.[6]
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One-Pot Synthesis: To improve efficiency, one-pot procedures have been developed. These methods combine the halogenation and cyclization steps, avoiding the isolation of the bromo-intermediate. This approach offers higher yields and simpler execution.[6]
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Synthesis from Ethyl 2-chloroacetoacetate: An alternative high-yield method involves the reaction of ethyl 2-chloroacetoacetate with formamide.[7][8]
Sources
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- 4. Ethyl 4-methylthiazole-5-carboxylate | 20582-55-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
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- 8. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
